molecular formula C11H22NO6P B021052 2-Methacryloyloxyethyl phosphorylcholine CAS No. 67881-98-5

2-Methacryloyloxyethyl phosphorylcholine

Cat. No.: B021052
CAS No.: 67881-98-5
M. Wt: 295.27 g/mol
InChI Key: ZSZRUEAFVQITHH-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Applications

MPC is primarily utilized as a monomer in the synthesis of advanced materials. Its ability to form fully zwitterionic polymer networks is crucial for developing materials with specific functionalities.

  • Polymer Synthesis : MPC can be polymerized through radical polymerization techniques, yielding polymers that exhibit enhanced hydrophilicity and biocompatibility. These polymers are instrumental in creating coatings that prevent nonspecific protein adsorption, making them suitable for various applications in biosensors and bioprobes.

Biological Applications

In biological contexts, MPC is used to create surfaces that minimize protein adsorption and enhance cell compatibility.

  • Biocompatible Surfaces : MPC-modified surfaces are effective in reducing biofouling on medical devices. This property is particularly valuable in applications such as vascular grafts and stents, where minimizing thrombogenicity is critical .
  • Tissue Engineering : The compound's ability to inhibit platelet adhesion and activation makes it an attractive candidate for tissue engineering scaffolds. Studies have shown that MPC-coated surfaces lead to improved tissue integration and reduced inflammatory responses .

Medical Applications

MPC's unique properties make it a vital component in the medical field, particularly for developing devices that require biocompatibility.

  • Medical Device Coatings : The synthesis of polymer coatings using MPC is employed to prevent blood clotting on devices such as catheters and stents. These coatings significantly reduce the risk of thrombosis and improve the overall performance of medical implants .
  • Drug Delivery Systems : MPC polymers are also being explored for their potential in drug delivery applications. Their hydrophilic nature allows for the formation of micelles that can encapsulate therapeutic agents, enhancing their solubility and bioavailability .

Industrial Applications

In industry, MPC is utilized for producing hydrogels and other materials with specific performance characteristics.

  • Hydrogels : MPC-based hydrogels are employed in contact lenses and wound dressings due to their excellent moisture retention and biocompatibility. These materials provide a favorable environment for cell growth while preventing infection .
  • Surface Modifications : The compound is also used in surface modifications of various industrial products to enhance their antifouling properties, thereby extending their lifespan and functionality .

Case Study 1: Polymer Coatings on Medical Devices

A study demonstrated the effectiveness of MPC-based coatings on catheters, showing a significant reduction in platelet adhesion compared to uncoated devices. This research highlighted the potential of MPC to enhance the safety and efficacy of intravascular devices by minimizing thrombus formation.

Case Study 2: Drug Delivery Systems

Research into MPC-containing micelles revealed their capability to improve the delivery of poorly soluble drugs. The study indicated that these micelles could enhance drug solubility by forming stable aqueous dispersions, leading to better therapeutic outcomes in vivo.

Comparison with Similar Compounds

2-Methacryloyloxyethyl phosphorylcholine is unique due to its zwitterionic phosphorylcholine group, which mimics the phospholipid polar groups in cell membranes . Similar compounds include:

These compounds share some similarities with this compound but differ in their specific chemical structures and polymerization behaviors, making each suitable for different applications.

Biological Activity

2-Methacryloyloxyethyl phosphorylcholine (MPC) is a zwitterionic monomer that has garnered significant attention in biomedical applications due to its unique biological properties. Its structure mimics phospholipids, which are fundamental components of cell membranes, leading to various advantageous interactions in biological systems. This article delves into the biological activity of MPC, focusing on its antibacterial properties, protein-repellent characteristics, and its potential in drug delivery systems.

Chemical Structure and Properties

MPC is characterized by a phosphorylcholine group attached to a polymerizable methacrylate group. This structure imparts high hydrophilicity and biocompatibility, making it suitable for various biomedical applications. The zwitterionic nature of MPC provides resistance to nonspecific protein adsorption and cellular adhesion, which is critical in developing materials for implants and drug delivery systems .

Antibacterial Activity

MPC exhibits notable antibacterial properties, making it a valuable component in coatings for medical devices. Studies have shown that MPC coatings significantly reduce bacterial colonization on surfaces. For instance, when applied to metal plates, MPC coatings demonstrated a reduction in viable bacterial counts from 7.6 × 10³ in control groups to as low as 0.6 with MPC treatment, indicating a substantial antibacterial effect . This property is particularly beneficial in preventing infections associated with medical implants.

Protein-Releasing Characteristics

One of the hallmark features of MPC is its ability to repel proteins effectively. This characteristic is crucial for applications where minimizing protein adsorption is desired, such as in blood-contacting devices. The hydration layer formed around the MPC polymer creates a barrier that prevents protein adhesion, thereby reducing the risk of thrombosis and other complications associated with biomaterials .

Drug Delivery Applications

MPC's biocompatibility and ability to facilitate cellular interactions have led to its use in drug delivery systems. Research has demonstrated that poly(this compound) (PMPC) can enhance the delivery of therapeutic agents across the blood-brain barrier (BBB). A study showed that PMPC-modified nanocapsules could maintain the functionality of encapsulated antibodies while improving their delivery efficiency to brain tissues . The incorporation of targeting moieties further enhances the specificity of these drug delivery systems.

Case Studies and Research Findings

Several studies highlight the diverse applications and effectiveness of MPC:

  • Antimicrobial Coatings : In a comparative study involving orthodontic bonding agents mixed with MPC, it was found that increasing concentrations of MPC led to improved antibacterial activity, although mechanical properties were compromised at higher concentrations .
  • Nanocarrier Stability : Research on polyelectrolyte complex micelles revealed that PMPC-based carriers exhibited superior stability and resistance to dissolution compared to other polymer systems when exposed to physiological conditions .
  • Hydrogel Applications : MPC has been utilized in soft contact lens materials due to its ability to prevent protein adsorption while maintaining high water content, which enhances comfort and performance .

Summary Table: Biological Activities of MPC

Property Description Research Findings
Antibacterial ActivityReduces bacterial colonization on surfacesViable counts reduced from 7.6 × 10³ to 0.6
Protein ResistanceMinimizes nonspecific protein adsorptionEffective barrier against thrombosis
Drug Delivery EfficiencyEnhances delivery across the blood-brain barrierImproved brain delivery of therapeutic antibodies
Hydrogel PerformanceHigh water retention without protein adhesionUsed in soft contact lens materials

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing MPC polymers, and how do reaction conditions influence polymer properties?

MPC polymers are typically synthesized via free radical polymerization or controlled/living polymerization techniques such as RAFT (Reversible Addition-Fragmentation Chain Transfer). For example, RAFT polymerization in a methanol:water (3:1 v/v) mixture with 4,4-azobis(4-cyanovaleric acid) (ACVA) as the initiator yields polymers with low dispersity (Ð = 1.18) and controlled molecular weights (e.g., ~80 kDa) . Reaction parameters like monomer-to-initiator ratio, solvent polarity, and temperature critically affect chain length, dispersity, and hydration properties .

Q. How can researchers characterize the hydration state and zwitterionic behavior of MPC polymers?

The unique hydration of MPC polymers arises from hydrophobic interactions of the trimethylammonium group, forming an ice-like clathrate water structure. Techniques include:

  • Solid-state NMR : To analyze proton conduction and water-polymer interactions .
  • FTIR spectroscopy : Identifies hydrogen-bonding patterns between phosphorylcholine groups and water .
  • Dynamic light scattering (DLS) : Measures hydrodynamic radius changes under varying ionic strengths .

Q. What methodologies are used to assess MPC’s resistance to protein adsorption?

MPC’s anti-biofouling properties are evaluated via:

  • Quartz crystal microbalance (QCM) : Quantifies mass changes due to protein (e.g., fibrinogen, albumin) adsorption on polymer-coated surfaces .
  • Surface plasmon resonance (SPR) : Measures real-time protein binding kinetics .
  • Fluorescent labeling : Tracks protein adhesion on MPC-grafted substrates using confocal microscopy .

Advanced Research Questions

Q. How can MPC polymerization conditions be optimized for specific biomedical applications (e.g., drug delivery vs. implants)?

  • Drug delivery : Use low dispersity (Ð < 1.2) MPC copolymers with hydrophobic monomers (e.g., butyl methacrylate) to form micelles. RAFT ensures precise control over core-shell structures .
  • Implants : Graft MPC onto substrates via atom-transfer radical polymerization (ATRP) to create dense polymer brushes. Surface grafting density (>0.1 chains/nm²) and chain length (>50 kDa) are critical for durability .

Q. What strategies resolve contradictions in MPC’s hydration-dependent bioactivity across studies?

Discrepancies often arise from differences in polymer architecture (e.g., linear vs. branched) and measurement conditions. For example:

  • Hydration studies : Use differential scanning calorimetry (DSC) to quantify bound vs. free water. MPC’s ice-like water structure reduces protein adhesion but may vary with crosslinking density .
  • In vitro vs. in vivo performance : Simulate physiological shear stress (e.g., using microfluidic devices) to mimic blood flow effects on MPC-coated stents .

Q. How do MPC-based coatings enhance the performance of microfluidic devices and biosensors?

  • Microfluidics : MPC coatings reduce nonspecific cell adhesion by >90% in PDMS channels, enabling single-cell analysis. Coating stability is validated via X-ray photoelectron spectroscopy (XPS) after repeated flushing .
  • Biosensors : MPC-functionalized electrodes (e.g., gold or graphene) minimize biofouling in serum-containing media. Electrochemical impedance spectroscopy (EIS) confirms retained sensitivity after 7-day immersion .

Q. What are the challenges in scaling up MPC synthesis for in vivo applications?

  • Purity requirements : Residual initiators (e.g., ACVA) must be <10 ppm to avoid cytotoxicity. Purification via dialysis (MWCO 3.5 kDa) or size-exclusion chromatography (SEC) is essential .
  • Sterilization compatibility : Autoclaving degrades MPC polymers; instead, use gamma irradiation (25 kGy) or ethanol immersion .

Q. Methodological Tables

Table 1. Key Characterization Techniques for MPC Polymers

TechniqueApplicationExample Data from Evidence
SECMolecular weight/dispersityMₙ = 79.89 kDa, Ð = 1.18
QCM-DProtein adsorption kinetics<10 ng/cm² fibrinogen adhesion
Solid-state NMRHydration structure analysisProton conductivity = 1.2 mS/cm

Table 2. MPC Copolymer Designs for Targeted Applications

ApplicationCopolymer SystemKey Performance Metric
Drug deliveryMPC-b-PMMA (block copolymer)Critical micelle concentration = 0.01 mg/mL
Blood-contacting devicesMPC-grafted polyethyleneThrombus reduction >80% vs. uncoated

Properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22NO6P/c1-10(2)11(13)16-8-9-18-19(14,15)17-7-6-12(3,4)5/h1,6-9H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZRUEAFVQITHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67881-99-6
Record name Poly(MPC)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67881-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20936115
Record name 3,5,8-Trioxa-4-phosphaundec-10-en-1-aminium, 4-hydroxy-N,N,N,10-tetramethyl-9-oxo-, inner salt, 4-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67881-98-5
Record name 2-Methacryloyloxyethyl phosphorylcholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67881-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methacryloyloxyethyl phosphorylcholine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067881985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,8-Trioxa-4-phosphaundec-10-en-1-aminium, 4-hydroxy-N,N,N,10-tetramethyl-9-oxo-, inner salt, 4-oxide
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Record name 2-(Methacryloyloxyethyl)-2'-((trimethylammonium)ethyl)phosphate
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Record name 2-METHACRYLOYLOXYETHYL PHOSPHORYLCHOLINE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methacryloyloxyethyl phosphorylcholine
Reactant of Route 4
2-Methacryloyloxyethyl phosphorylcholine
2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium
2-Methacryloyloxyethyl phosphorylcholine
Reactant of Route 6
2-Methacryloyloxyethyl phosphorylcholine

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